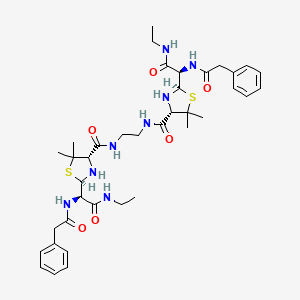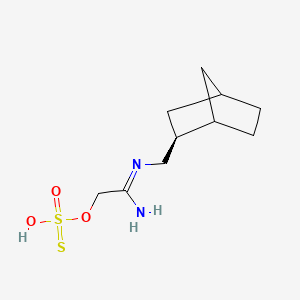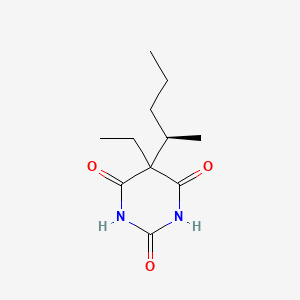
(+)-Pentobarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Pentobarbital: is a barbiturate derivative that is commonly used as a sedative and anesthetic. It is known for its hypnotic and anticonvulsant properties. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its enantiomer, (-)-Pentobarbital.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Pentobarbital typically involves the condensation of malonic acid derivatives with urea in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barbituric acid intermediate, which is then alkylated to produce the final product. The reaction conditions often require controlled temperatures and pH levels to ensure the desired stereochemistry is achieved.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (+)-Pentobarbital undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (+)-Pentobarbital is used as a reference compound for studying the stereochemistry of barbiturates. It is also employed in the synthesis of other chiral barbiturate derivatives.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It serves as a model compound for investigating the mechanisms of action of sedatives and anesthetics.
Medicine: Medically, this compound is used as a sedative and anesthetic in surgical procedures. It is also utilized in the treatment of epilepsy and other seizure disorders due to its anticonvulsant properties.
Industry: In the pharmaceutical industry, this compound is used in the formulation of various sedative and anesthetic drugs. It is also employed in the development of new barbiturate-based medications.
Wirkmechanismus
Molecular Targets and Pathways: (+)-Pentobarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedation and anesthesia. The compound also affects ion channels, particularly chloride channels, which further contributes to its sedative properties.
Vergleich Mit ähnlichen Verbindungen
(-)-Pentobarbital: The enantiomer of (+)-Pentobarbital, with similar sedative and anesthetic properties but different stereochemistry.
Phenobarbital: Another barbiturate with anticonvulsant properties, commonly used in the treatment of epilepsy.
Secobarbital: A barbiturate with similar sedative effects but a shorter duration of action.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its pharmacological effects and interactions with biological targets. Its chiral nature allows for the study of enantiomer-specific effects in both research and clinical settings.
Eigenschaften
CAS-Nummer |
21045-50-1 |
|---|---|
Molekularformel |
C11H18N2O3 |
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
5-ethyl-5-[(2R)-pentan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H18N2O3/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16)/t7-/m1/s1 |
InChI-Schlüssel |
WEXRUCMBJFQVBZ-SSDOTTSWSA-N |
Isomerische SMILES |
CCC[C@@H](C)C1(C(=O)NC(=O)NC1=O)CC |
Kanonische SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


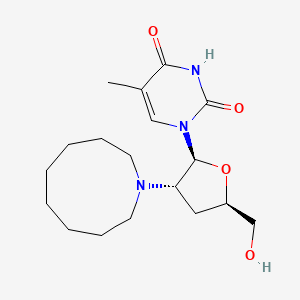

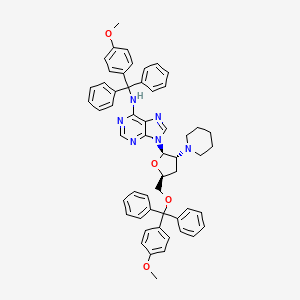

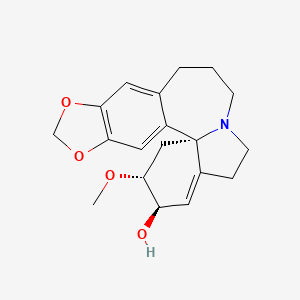
![1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol](/img/structure/B12795843.png)
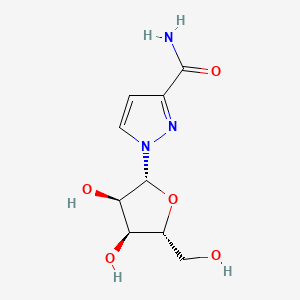
![2-[2-[(1-Oxo-2-propenyl)oxy]ethoxy]ethyl 2-(4-chlorobenzoyl)benzoate](/img/structure/B12795852.png)
![Docosanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B12795854.png)

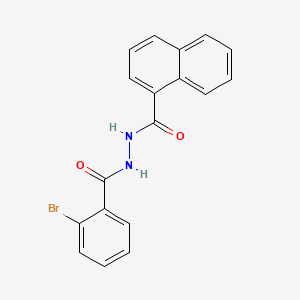
![15-methyl-13-oxa-15,22-diazapentacyclo[12.9.0.03,12.04,9.016,21]tricosa-1(14),3(12),4,6,8,10,16,18,20,22-decaen-2-one](/img/structure/B12795865.png)
